![molecular formula C10H7ClN2O2S2 B2693344 methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate CAS No. 303145-89-3](/img/structure/B2693344.png)
methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate
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Overview
Description
“Methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate” is a chemical compound with the CAS Number 303145-63-3 and a linear formula of C10H7ClN2O2S2 . It has a molecular weight of 286.76 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of similar compounds involves the reactions of aminopyridines with 4,5-dichloro-1,2,3-dithiazol-ium chloride (Appel salt) to give N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines . The conditions for these reactions were optimized with respect to base, temperature, and reaction time .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7ClN2O2S2/c1-15-10(14)6-2-4-7(5-3-6)12-9-8(11)13-17-16-9/h2-5H,1H3/b12-9- . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis
The dithiazole moiety in the compound has the ability to undergo nucleophilic attacks, thanks to the latent cyano group within the dithiazole moiety . This property can be leveraged in various chemical reactions.Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 286.76 .Scientific Research Applications
- Indole derivatives, including the compound , have been investigated for their potential as anticancer agents. Researchers explore their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The structural features of this compound may contribute to its activity against cancer cells .
- The compound’s unique structure makes it an interesting candidate for antimicrobial studies. Researchers investigate its effectiveness against bacteria, fungi, and other pathogens. Understanding its mode of action and potential applications in treating infections is crucial .
- Some indole derivatives exhibit anti-inflammatory and analgesic properties. Investigating whether this compound can modulate inflammatory pathways or alleviate pain could be valuable for drug development .
- Indoles play a significant role in cell biology. Researchers study their impact on cellular processes, including signaling pathways, gene expression, and protein interactions. This compound’s effects on specific cellular components warrant further exploration .
- Given the importance of indole derivatives, researchers continuously seek novel synthetic methods. Investigating efficient routes to prepare this compound can contribute to the chemical community’s knowledge and expand its applications .
- The compound’s dithiazole moiety adds to its heterocyclic nature. Researchers explore its reactivity, stability, and potential applications in materials science, catalysis, and other areas .
Anticancer Activity
Antimicrobial Properties
Anti-Inflammatory and Analgesic Effects
Cell Biology Research
Synthetic Methodology Development
Heterocyclic Chemistry
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for this compound could involve further exploration of its chemical properties and potential applications. Its ability to undergo nucleophilic attacks could be leveraged in the synthesis of other compounds . Additionally, given the biological activity of similar compounds, there may be potential for exploring its use in medical or pharmaceutical applications .
properties
IUPAC Name |
methyl 3-[(4-chlorodithiazol-5-ylidene)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S2/c1-15-10(14)6-3-2-4-7(5-6)12-9-8(11)13-17-16-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMVSANJFKMNJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=C2C(=NSS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate |
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